
Undec-1-en-3-yl acetate
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Overview
Description
Undec-1-en-3-yl acetate is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a pleasant odor, often used in the fragrance industry. The compound is known for its antimicrobial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-1-en-3-yl acetate can be synthesized through the esterification of undec-1-en-3-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Oxidation Reactions
Undec-1-en-3-yl acetate undergoes oxidation at two distinct sites: the aliphatic double bond and the ester group.
Double Bond Oxidation
The double bond in the undecyl chain reacts with strong oxidizing agents to form aldehydes. For example, potassium permanganate in aqueous solution oxidizes the alkene to undec-1-en-3-aldehyde . This reaction is pH-dependent and typically requires elevated temperatures.
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Double bond oxidation | KMnO₄, H₂O, acidic conditions | Undec-1-en-3-aldehyde |
Ester Oxidation
The ester group undergoes oxidation to form a carboxylic acid. When treated with chromium trioxide in acetic acid, this compound is converted to undec-1-en-3-oic acid . This reaction involves cleavage of the ester linkage and subsequent oxidation of the resulting alcohol.
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Ester oxidation | CrO₃, acetic acid | Undec-1-en-3-oic acid |
Hydrolysis Reactions
The ester functionality in this compound is susceptible to hydrolytic cleavage under acidic or basic conditions.
Acidic Hydrolysis
In the presence of dilute mineral acids (e.g., HCl) and water, the ester undergoes hydrolysis to yield undec-1-en-3-ol and acetic acid. This reaction is reversible and equilibrium-dependent.
Reaction Type | Conditions | Products |
---|---|---|
Acidic hydrolysis | H⁺, H₂O | Undec-1-en-3-ol + acetic acid |
Reactivity Trends
-
Double bond stability : The internal position of the double bond reduces its susceptibility to oxidation compared to terminal alkenes.
-
Ester reactivity : The ester group’s reactivity is influenced by steric factors, with the branched undecyl chain potentially hindering nucleophilic attack.
Industrial Relevance
The compound’s ester functionality and alkene group make it a versatile intermediate in fragrance chemistry and polymer synthesis. For instance, ADMET polymerization techniques have been explored for related undecenoate derivatives .
Scientific Research Applications
Fragrance Applications
One of the primary uses of undec-1-en-3-yl acetate is in the fragrance industry. It is known for its pleasant scent profile, which can blend well with other aroma compounds such as geranyl acetate and citronellyl acetate. This compound can be used to impart subtle rose notes in various formulations, particularly in raspberry flavors .
Case Studies in Fragrance Development
- Flavor Enhancements : In a study on flavor formulations, this compound was noted for enhancing fruity notes, making it valuable in creating complex flavor profiles for beverages and confections .
- Perfume Composition : Its use in perfumes has been documented, where it contributes to floral accords and enhances the longevity of scents due to its stable nature .
Food Industry Applications
This compound is also utilized as a food additive, primarily as a flavoring agent. It is recognized by regulatory bodies such as the FDA for its safe use in food products.
Flavoring Characteristics
The compound can be employed to create specific flavor profiles that mimic natural fruit essences. It is particularly effective when combined with other esters to enhance overall taste experiences .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound alongside related compounds like undecan-3-one and undecan-3-ol. Research indicates that these compounds exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus cereus. This suggests potential applications in food preservation and safety .
Safety and Regulatory Status
The safety of this compound has been evaluated by organizations like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These assessments confirm that the compound is safe for use within established limits in food products .
Mechanism of Action
The mechanism of action of undec-1-en-3-yl acetate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This antimicrobial activity is primarily due to the hydrophobic nature of the compound, which allows it to integrate into the lipid bilayer and disrupt its integrity.
Comparison with Similar Compounds
Similar Compounds
Undecan-3-one: Another compound with antimicrobial properties but differs in its functional group (ketone instead of acetate).
Undecan-3-ol: The alcohol counterpart of undec-1-en-3-yl acetate, also known for its antimicrobial activity.
Undec-2-yl acetate: A similar ester with the acetate group at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, while its antimicrobial properties make it useful in various biological and medical research applications.
Biological Activity
Undec-1-en-3-yl acetate, an organic compound with the molecular formula C13H24O2, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Overview of this compound
Chemical Properties:
- Molecular Weight: 212.33 g/mol
- CAS Number: 94088-25-2
- Boiling Point: 267.1ºC
- Density: 0.877 g/cm³
- Flash Point: 109.6ºC
Synthesis:
this compound is synthesized through the esterification of undec-1-en-3-ol with acetic acid, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis due to its hydrophobic nature .
Table 1: Antimicrobial Efficacy Against Various Microorganisms
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 0.75 mg/mL | |
Candida albicans | 0.4 mg/mL | |
Pseudomonas aeruginosa | 0.6 mg/mL |
Study 1: Antimicrobial Properties in Clinical Settings
A study conducted on the efficacy of this compound against clinical isolates of bacteria demonstrated its potential as an antimicrobial agent. The results indicated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and E. coli, suggesting its application in clinical settings as a treatment option for infections caused by these pathogens.
Study 2: Mechanistic Insights into Antifungal Activity
Another investigation focused on the antifungal properties of this compound against Candida albicans. The study revealed that the compound disrupts the integrity of fungal cell membranes, leading to cell death. This was attributed to its ability to integrate into lipid bilayers, causing structural destabilization .
Research Findings and Applications
The biological activity of this compound extends beyond antimicrobial effects. It has been explored for potential therapeutic applications in various fields:
Biological Research:
The compound has been utilized as a model substance in studies examining lipid interactions and membrane dynamics due to its unique structural properties.
Pharmaceutical Development:
Given its antimicrobial properties, there is ongoing research into formulating this compound into topical applications for treating skin infections or as a preservative in pharmaceutical formulations.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
Compound | Type | Antimicrobial Activity | Key Differences |
---|---|---|---|
Undecan-3-one | Ketone | Moderate | Different functional group |
Undecan-3-ol | Alcohol | High | Alcoholic functional group |
Undec-2-yl acetate | Ester | Low | Different position of acetate group |
Properties
CAS No. |
94088-25-2 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
undec-1-en-3-yl acetate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-13(5-2)15-12(3)14/h5,13H,2,4,6-11H2,1,3H3 |
InChI Key |
KQQKISBWTDGYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=C)OC(=O)C |
Origin of Product |
United States |
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